5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Description
Structure
3D Structure
Properties
CAS No. |
106105-24-2 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
5,6-dimethyl-7-phenylpyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15N5/c1-8-9(2)19(10-6-4-3-5-7-10)13-11(8)12(15)17-14(16)18-13/h3-7H,1-2H3,(H4,15,16,17,18) |
InChI Key |
WEHVGJZJNJIEAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC(=NC(=C12)N)N)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine can be achieved through several methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by cyclization to form the pyrrolopyrimidine core . Another method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization and elimination of N,N-dimethylpropionamide . Industrial production methods often utilize microwave-assisted reactions and Fischer indole-type synthesis for efficient and scalable synthesis .
Chemical Reactions Analysis
5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include CuCl, NaI, and K2CO3 for Cu-catalyzed reactions . The compound can also undergo oxidative dehydrogenation and annulation reactions using direct β-C(sp3)–H functionalization of saturated ketones . Major products formed from these reactions include highly substituted pyrrolopyrimidines and their derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promising activity as an antitubercular agent, with several derivatives displaying significant inhibitory activity against Mycobacterium tuberculosis . In medicine, it is being explored as a potential multi-targeted kinase inhibitor and apoptosis inducer for cancer treatment . Additionally, it has applications in the pharmaceutical industry as a scaffold for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with various enzymes and proteins makes it a versatile molecule for therapeutic applications. Molecular docking studies have revealed its binding interactions with target enzymes, further elucidating its mechanism of action .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substitutions at Positions 5 and 6 :
- The target compound’s 5,6-dimethyl groups enhance lipophilicity compared to bulkier substituents (e.g., diphenyl in 35a) . This may improve metabolic stability, as seen in U-89843, where dimethyl groups undergo oxidation to hydroxymethyl metabolites .
- In contrast, 5,6-diphenyl analogs (e.g., 35a) exhibit antiparasitic activity, suggesting that bulkier groups may shift target selectivity .
N4-Aryl Substitutions :
- Electron-withdrawing groups (e.g., Cl, F) on the N4-aryl ring (as in compounds 8 and 9) enhance RTK inhibition by stabilizing interactions with kinase ATP-binding pockets .
- The absence of such groups in the target compound’s 7-phenyl substituent may reduce potency against VEGFR-2 but improve selectivity for other targets.
7-Position Substitution: The 7-phenyl group in the target compound contrasts with 6-(benzyl) or 6-(methoxybenzyl) groups in analogs (e.g., 8, 12).
Role of 2,4-Diamine :
Pharmacokinetic Considerations
- Metabolic Stability: The 5,6-dimethyl groups in the target compound may slow oxidative metabolism compared to non-methylated analogs. For example, U-89843’s dimethyl groups are oxidized to hydroxymethyl and carboxyl derivatives, which retain partial activity .
- Solubility : The 2,4-diamine motif enhances water solubility, critical for oral bioavailability. Analogs with hydrophobic N4-aryl groups (e.g., 8, 9) require formulation adjustments to maintain solubility .
Biological Activity
5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C14H14N4
- Molecular Weight: 238.28776 g/mol
- CAS Number: 44317576
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its diverse biological properties. The presence of methyl and phenyl groups contributes to its lipophilicity and potential interaction with various biological targets.
Research indicates that compounds with a pyrrolo[2,3-d]pyrimidine structure often exhibit inhibition of key enzymes involved in cellular processes. Specifically, studies have highlighted the following mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR):
- Anticancer Activity:
- Tyrosine Kinase Inhibition:
Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored a series of pyrrolo[2,3-d]pyrimidines and their anticancer activities. The findings indicated that certain derivatives exhibited subnanomolar activity against various cancer cell lines by targeting DHFR and inducing apoptosis via mitochondrial pathways .
| Compound Name | Activity | Target | Reference |
|---|---|---|---|
| 5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine | Antiproliferative | DHFR | |
| Other Pyrrolo Derivatives | Subnanomolar activity | Various cancer cell lines |
In Vivo Studies
In vivo studies have demonstrated promising results regarding the pharmacokinetics and bioavailability of pyrrolo[2,3-d]pyrimidine derivatives. These studies suggest that modifications to the chemical structure can enhance therapeutic efficacy while minimizing toxicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine and its analogs?
- Methodological Answer : The compound and its analogs are synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing intermediates (e.g., 6-substituted-7H-pyrrolo[2,3-d]pyrimidines) with aryl amines in isopropyl alcohol (iPrOH) under acidic catalysis (6 drops conc. HCl) for 12 hours. Purification is achieved via flash chromatography using gradients of chloroform (CHCl₃) and methanol (MeOH), yielding products with 65–70% efficiency. For example, compound 8 was synthesized with 70% yield using 2-fluoro-4-chloroaniline .
| Example | Substituents | Yield (%) | Purification Method |
|---|---|---|---|
| Compound 8 | 2-fluoro-4-chlorophenyl | 70 | CHCl₃ → 2% MeOH/CHCl₃ |
| Compound 9 | 4-chlorophenyl | 65 | CHCl₃ → 2% MeOH/CHCl₃ |
| Compound 11 | 1-naphthylmethyl | 68 | CHCl₃ → 2% MeOH/CHCl₃ |
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : Assigns proton environments (e.g., δ 2.29 ppm for CH₃ in compound 8 ; δ 7.16–7.92 ppm for aromatic protons) .
- TLC : Monitors reaction progress (e.g., Rf 0.54 for compound 8 in CHCl₃/MeOH 10:1) .
- Melting Point (mp) : Confirms purity (e.g., mp 210°C for compound 8 ) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl for compound 9 ) .
Advanced Research Questions
Q. How does the 2-NH₂ moiety influence biological potency in pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Comparative studies of analogs with/without the 2-NH₂ group reveal its critical role in kinase inhibition. For instance, analogs retaining 2-NH₂ (e.g., compound 5 ) showed 3–5× higher potency against VEGF receptor-2 than 2-desNH₂ derivatives. This is attributed to hydrogen-bond interactions with kinase active sites . Experimental design involves synthesizing paired analogs (e.g., compounds 5 vs. 5-desNH₂ ) and testing in kinase inhibition assays .
Q. How can researchers resolve contradictions in biological activity data across substituted analogs?
- Methodological Answer : Contradictory data (e.g., variable IC₅₀ values for RTK inhibition) require systematic analysis:
Substituent Effects : Compare analogs with varying aryl groups (e.g., 4-chlorophenyl vs. 2,5-dimethoxybenzyl). For example, compound 13 (2,5-dimethoxybenzyl) showed reduced potency due to steric hindrance .
Assay Conditions : Control variables like ATP concentration in kinase assays .
Statistical Modeling : Use multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .
Q. What in vitro and in vivo models are used to evaluate antiangiogenic and antitumor effects?
- Methodological Answer :
- In Vitro :
- Kinase Assays : Measure IC₅₀ against VEGF receptor-2 and PDGFR-β using recombinant enzymes and ATP competition .
- Cell Proliferation : Test in endothelial (HUVEC) and cancer cell lines (e.g., MDA-MB-435) .
- In Vivo :
- Xenograft Models : Administer compounds (e.g., 50 mg/kg/day) to mice with implanted tumors; monitor tumor volume and microvessel density via immunohistochemistry .
Data-Driven Design Considerations
Q. How are structure-activity relationship (SAR) studies optimized for pyrrolo[2,3-d]pyrimidines?
- Methodological Answer : SAR optimization involves:
- Core Modifications : Introduce methyl groups at C5/C6 to enhance lipophilicity (e.g., 5,6-dimethyl analogs improve blood-brain barrier penetration) .
- Side-Chain Diversity : Test benzyl (compound 8 ), naphthylmethyl (compound 11 ), or phenethyl (compound 16 ) substituents to balance potency and solubility .
- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., 2-NH₂ with kinase Asp1046) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
